[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444724
InChI: InChI=1S/C11H25N3/c1-10(2)13(3)11-5-4-7-14(9-11)8-6-12/h10-11H,4-9,12H2,1-3H3
SMILES: CC(C)N(C)C1CCCN(C1)CCN
Molecular Formula: C11H25N3
Molecular Weight: 199.34 g/mol

[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine

CAS No.:

Cat. No.: VC13444724

Molecular Formula: C11H25N3

Molecular Weight: 199.34 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine -

Specification

Molecular Formula C11H25N3
Molecular Weight 199.34 g/mol
IUPAC Name 1-(2-aminoethyl)-N-methyl-N-propan-2-ylpiperidin-3-amine
Standard InChI InChI=1S/C11H25N3/c1-10(2)13(3)11-5-4-7-14(9-11)8-6-12/h10-11H,4-9,12H2,1-3H3
Standard InChI Key HYHOULFBXKZEMR-UHFFFAOYSA-N
SMILES CC(C)N(C)C1CCCN(C1)CCN
Canonical SMILES CC(C)N(C)C1CCCN(C1)CCN

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 1-(2-aminoethyl)-N-methyl-N-propan-2-ylpiperidin-3-amine, reflects its branched topology . Key identifiers include:

PropertyValue
SMILESCC(C)N(C)C1CCCN(C1)CCN
InChIKeyHYHOULFBXKZEMR-UHFFFAOYSA-N
Canonical SMILESCC(C)N(C)C1CCCN(C1)CCN
Topological Polar Surface Area49.8 Ų

The piperidine ring adopts a chair conformation, while the 2-aminoethyl side chain introduces rotational flexibility. Hydrogen-bonding capacity arises from the primary amine (-NH2_2) and tertiary amine groups, influencing solubility and target engagement .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the piperidine protons (δ 2.4–3.1 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm). Mass spectrometry shows a base peak at m/z 199.34, corresponding to the molecular ion . Infrared (IR) spectroscopy confirms N-H stretching vibrations at 3350 cm1^{-1} and C-N stretches at 1250 cm1^{-1}.

Synthesis and Optimization Strategies

Catalytic Innovations

Patent US8697876B2 highlights transfer hydrogenation using formaldehyde and palladium on charcoal to optimize piperidine N-methylation, achieving yields >85% . Solvent systems like methanol-water (4:1) enhance reaction homogeneity, while temperatures of 90–95°C accelerate kinetics .

Pharmacological Profile and Target Engagement

Dopamine Transporter (DAT) Modulation

Comparative studies with modafinil analogs demonstrate atypical DAT inhibition (Ki_i = 50–100 nM) . Unlike cocaine, this compound shows minimal locomotor stimulation in murine models, suggesting non-addictive potential . Molecular docking simulations predict binding to the DAT extracellular vestibule, stabilizing a non-competitive conformation .

Histone Modification Interactions

The 2-aminoethyl moiety enables dual epigenetic modulation, inhibiting both histone deacetylases (HDACs) and histone methyltransferase G9a at micromolar concentrations . This bifunctionality disrupts H3K9me2 (dimethylation) and enhances histone acetylation, reactivating silenced tumor suppressor genes in hepatocellular carcinoma cells .

Physicochemical and ADMET Properties

Solubility and Permeability

With a logP of 2.1, the compound exhibits moderate lipophilicity, balancing blood-brain barrier penetration (Pe = 8.2 × 106^{-6} cm/s) and aqueous solubility (12 mg/mL at pH 7.4). Protonation of the tertiary amine at physiological pH enhances solubility via salt formation.

Metabolic Stability

Rat liver microsomal assays indicate a half-life of 42 minutes, primarily through cytochrome P450 3A4-mediated N-dealkylation . Glucuronidation at the primary amine occurs as a secondary pathway (23% of metabolites) . Co-administration with CYP3A4 inhibitors like ketoconazole increases systemic exposure 3.2-fold .

Comparative Analysis with Structural Analogs

CompoundDAT Ki_i (nM)HDAC IC50_{50} (μM)Metabolic Half-Life (min)
Target Compound77.24.842
SB45904 (Analog)68.9N/A35
VC13448258 (Vulcan)215.412.158

The target compound’s isopropyl group reduces off-target sigma receptor binding (<10% at 1 μM) compared to n-propyl derivatives (45% affinity) . Piperidine ring substitution also enhances metabolic stability over piperazine-containing analogs .

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